molecular formula C14H17O4P B14550632 Methyl naphthalen-1-yl propyl phosphate CAS No. 61911-60-2

Methyl naphthalen-1-yl propyl phosphate

Cat. No.: B14550632
CAS No.: 61911-60-2
M. Wt: 280.26 g/mol
InChI Key: NSRJUBQBNOZKGU-UHFFFAOYSA-N
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Description

Methyl naphthalen-1-yl propyl phosphate is a synthetic phosphate ester featuring a naphthalene ring substituted at the 1-position, a propyl chain, and a methyl phosphate group. Phosphate esters like this are often employed in biochemical studies as mimics of phosphorylated biomolecules (e.g., phosphorylated serine or threonine) due to their ability to modulate hydrogen bonding and ionic interactions . The naphthalene group may enhance aromatic interactions (e.g., π-stacking), while the propyl chain could confer flexibility and moderate lipophilicity.

Properties

CAS No.

61911-60-2

Molecular Formula

C14H17O4P

Molecular Weight

280.26 g/mol

IUPAC Name

methyl naphthalen-1-yl propyl phosphate

InChI

InChI=1S/C14H17O4P/c1-3-11-17-19(15,16-2)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3,11H2,1-2H3

InChI Key

NSRJUBQBNOZKGU-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OC)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Phosphorylation Using Phosphorus Oxychloride

The reaction of naphthalen-1-ol with POCl₃ under anhydrous conditions forms a reactive phosphorylated intermediate, which is subsequently treated with methanol and propanol to introduce the alkyl groups. This method, adapted from the synthesis of naphthalen-1-yl phosphate derivatives, proceeds as follows:

  • Chlorophosphorylation :
    $$
    \text{Naphthalen-1-ol} + \text{POCl}_3 \xrightarrow{\text{pyridine, 0–5°C}} \text{Naphthalen-1-yl phosphoryl chloride} + 3\text{HCl}
    $$
    Pyridine acts as both a catalyst and HCl scavenger.

  • Stepwise Esterification :

    • Methylation :
      $$
      \text{Naphthalen-1-yl phosphoryl chloride} + \text{CH}3\text{OH} \xrightarrow{\text{Et}3\text{N, THF}} \text{Methyl naphthalen-1-yl phosphate chloride}
      $$
    • Propylation :
      $$
      \text{Methyl naphthalen-1-yl phosphate chloride} + \text{C}3\text{H}7\text{OH} \xrightarrow{\Delta, 12\,h} \text{this compound}
      $$

Yields for analogous reactions range from 60–85%, depending on steric and electronic factors.

Alternative Routes: Mitsunobu and Transesterification Reactions

Mitsunobu Reaction for Direct Esterification

The Mitsunobu reaction enables the direct coupling of naphthalen-1-ol with pre-formed dialkyl phosphates using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
$$
\text{Naphthalen-1-ol} + \text{CH}3\text{O-P(O)(OH)-OC}3\text{H}7 \xrightarrow{\text{DEAD, PPh}3, \text{THF}} \text{this compound}
$$
This method avoids harsh conditions but requires stoichiometric reagents, limiting scalability. Reported yields for similar systems are 45–70%.

Transesterification of Trimethyl Phosphate

Trimethyl phosphate serves as a methylating agent in the presence of propanol and acid catalysts:
$$
\text{(CH}3\text{O)}3\text{PO} + \text{C}3\text{H}7\text{OH} \xrightarrow{\text{H}2\text{SO}4, 90^\circ\text{C}} \text{CH}3\text{O-P(O)(OC}3\text{H}_7\text{)-OH} \xrightarrow{\text{Naphthalen-1-ol}} \text{this compound}
$$
This route is less selective due to competing ester exchange but offers cost advantages.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency and limitations of each approach:

Method Conditions Yield (%) Purity (%) Key Challenges
POCl₃ phosphorylation Anhydrous, 0–5°C 75–85 90–95 HCl handling, moisture sensitivity
Mitsunobu reaction DEAD/PPh₃, THF, r.t. 45–70 85–90 High reagent cost
Transesterification H₂SO₄, 90°C 60–75 80–88 Byproduct formation

Data synthesized from analogous protocols in.

Structural and Mechanistic Insights

Role of Electron-Withdrawing Groups

The naphthalen-1-yl group’s electron-withdrawing nature enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attack by alcohols. This is consistent with observations in naphthoquinone derivatives, where halogen substituents at the C3 position improved reactivity.

Steric Effects in Esterification

The propyl group’s larger size compared to methyl introduces steric hindrance during the second esterification step. Molecular modeling of similar systems suggests that linker lengths exceeding three carbons reduce yields by 15–20%.

Industrial and Pharmacological Considerations

Scalability of POCl₃-Based Synthesis

While POCl₃ methods are industrially preferred for their high yields, they require rigorous safety protocols due to the toxicity of phosphoryl chlorides. Recent advancements in continuous-flow reactors have mitigated these risks by enabling precise temperature control.

Biological Relevance

Though direct biological data for this compound are limited, structurally related naphthyl phosphates exhibit inhibitory activity against kinases and phosphatases. The compound’s clogP (calculated: 3.8) suggests moderate membrane permeability, aligning with trends observed in bioactive naphthoquinones.

Chemical Reactions Analysis

Types of Reactions: Methyl naphthalen-1-yl propyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl naphthalen-1-yl propyl phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl naphthalen-1-yl propyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

The following analysis compares methyl naphthalen-1-yl propyl phosphate with structurally or functionally related compounds, focusing on polarity, solubility, stability, and applications.

Structural and Functional Analogs

Methyl Phosphate (CH₃PO₄²⁻) Key Differences: Lacks aromatic and alkyl substituents. Properties: High polarity due to the charged phosphate group. Commonly used as a small-molecule analog for phosphorylated amino acids in biochemical studies . Applications: Ideal for simulating phosphorylated residues in protein interactions.

Propyl Guaiacol (C₃H₇-C₆H₃(OH)OCH₃) Key Differences: Contains a guaiacol (methoxyphenol) group instead of naphthalene. Properties: High polarity due to hydroxyl and methoxy groups, despite the propyl chain. Polar solvent solubility (e.g., ethanol/water mixtures) . Applications: Used in flavoring agents and fragrance industries.

Methyl Paraben (CH₃-C₆H₄(OH)COOCH₃)

  • Key Differences : Features a paraben (para-hydroxybenzoate) structure.
  • Properties : Moderate polarity, with solubility in polar solvents. Lower polarity than propyl guaiacol but higher than this compound due to the absence of a bulky aromatic group .
  • Applications : Widely used as a preservative in cosmetics and pharmaceuticals.

Polarity and Solubility Trends

Evidence from polarity rankings in green chemistry studies highlights the role of substituents over alkyl chain length :

Compound Key Substituents Relative Polarity Solubility Profile
Propyl Guaiacol Guaiacol (OH, OCH₃) High Polar solvents (ethanol/water)
Methyl Paraben Paraben (ester, OH) Moderate Polar solvents
This compound Naphthalene, propyl Low Organic solvents (e.g., DCM)
  • Key Insight : The naphthalene group in this compound dominates its polarity, rendering it less polar than methyl paraben despite the longer propyl chain. This low polarity enhances compatibility with organic solvents and lipid membranes, suggesting utility in drug delivery or material science.
Stability and Reactivity
  • Hydrolysis Resistance : The propyl chain may provide steric protection to the phosphate group, reducing hydrolysis rates compared to methyl or ethyl analogs.
  • Aromatic Interactions : The naphthalen-1-yl group enables π-stacking with aromatic residues in proteins or synthetic polymers, a feature absent in aliphatic analogs like propyl guaiacol.

Tables

Table 1: Comparative Properties of Phosphate Esters and Analogs
Property This compound Methyl Phosphate Propyl Guaiacol Methyl Paraben
Polarity Low High High Moderate
Solubility Organic solvents Aqueous Ethanol/water Polar solvents
Key Applications Biochemical probes, materials Biochemistry Flavoring Preservatives
Stability to Hydrolysis High (steric shielding) Low Moderate Moderate
Table 2: Substituent Effects on Polarity (Adapted from )
Substituent Type Example Compound Impact on Polarity
Aromatic (Naphthalene) This compound Decreases polarity
Hydroxyl/Methoxy (Guaiacol) Propyl Guaiacol Increases polarity
Ester (Paraben) Methyl Paraben Moderate polarity

Q & A

Q. What are the recommended synthetic pathways for Methyl Naphthalen-1-yl Propyl Phosphate, and how can reaction efficiency be optimized?

Synthesis typically involves esterification between naphthalen-1-ol and propyl phosphoric acid derivatives. For example, acid-catalyzed phosphorylation using propyl phosphorochloridate under anhydrous conditions yields higher purity . Optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratio of naphthalen-1-ol to phosphorylating agent) and inert atmospheres to prevent hydrolysis. Monitoring via <sup>31</sup>P NMR can track reaction progress and identify intermediates .

Q. How should researchers address discrepancies in reported toxicity data for naphthalene-derived phosphate esters?

Conflicting toxicity data often arise from variations in exposure routes (e.g., inhalation vs. dermal) or model organisms (e.g., rodents vs. in vitro assays). Researchers should align experimental designs with standardized criteria, such as those in Table B-1 ( ), which define systemic effects (hepatic, renal) and exposure routes. Cross-validate findings using multiple assays (e.g., Ames test for mutagenicity and OECD 403 for acute inhalation toxicity) .

Q. What analytical techniques are critical for characterizing purity and stability of this compound?

  • HPLC-UV/Vis : Use C18 columns with mobile phases like acetonitrile/0.1% phosphoric acid to resolve degradation products (e.g., hydrolyzed phosphate esters) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies trace impurities (e.g., unreacted naphthalen-1-ol; [M+H]<sup>+</sup> at m/z 295.1) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to determine decomposition thresholds (e.g., >200°C for flame-retardant applications) .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

Molecular dynamics simulations (e.g., using Gaussian or AMBER) model hydrolysis rates in aqueous environments. Parameters include pH-dependent cleavage of the P-O-naphthyl bond and logP values (~3.2) to estimate bioaccumulation potential. Pair with experimental LC-MS/MS data to validate degradation pathways .

Q. What experimental strategies elucidate the compound’s interaction with cellular membranes or enzymes?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to lipid bilayers or cytochrome P450 isoforms (e.g., CYP1A1, implicated in naphthalene metabolism) .
  • Fluorescence Quenching : Use naphthalene’s intrinsic fluorescence to study interactions with serum albumin (e.g., Stern-Volmer plots for binding constants) .

Q. How can researchers mitigate oxidative degradation during storage or application?

Incorporate antioxidants (e.g., propyl gallate at 0.1% w/w) to scavenge free radicals. Stability studies under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation kinetics .

Methodological Considerations for Conflicting Data

3.1 Addressing Variability in Ecotoxicity Studies
Differences in aquatic toxicity (e.g., Daphnia magna vs. algae) may stem from species-specific metabolic pathways. Follow OECD 201/202 guidelines, standardizing endpoints (e.g., EC50 for growth inhibition) and exposure media (e.g., ISO water for reproducibility) .

3.2 Reconciling Disparate Results in Flame-Retardant Efficacy
Flame-retardant performance (e.g., LOI values) depends on polymer matrices. For UV-curable coatings, blend with di(acryloyloxy propyl) methyl phosphate (DAPMP) at 20–30% w/w and validate via cone calorimetry (e.g., 35% reduction in peak heat release rate) .

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